molecular formula C10H10N2O3S B3845906 N-methoxy-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

N-methoxy-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

Cat. No.: B3845906
M. Wt: 238.27 g/mol
InChI Key: LWBIGQCPKUIFHZ-UHFFFAOYSA-N
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Description

N-methoxy-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C10H10N2O3S and a molecular weight of 238.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide can be achieved through various methods. One common approach involves the reaction of 2-aminobenzothiazole with ethyl chloroacetate in the presence of a base, followed by methoxylation . The reaction conditions typically include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Triethylamine or sodium ethoxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

N-methoxy-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of N-methoxy-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
  • 2,4-Disubstituted thiazoles

Uniqueness

N-methoxy-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide stands out due to its unique methoxy group, which can influence its reactivity and biological activity. This structural feature may provide distinct advantages in certain applications compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-methoxy-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-15-11-9(13)6-12-7-4-2-3-5-8(7)16-10(12)14/h2-5H,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBIGQCPKUIFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)CN1C2=CC=CC=C2SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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